

Magnyl (Human Chorionic Gonadotropin Formulation)

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Compound of Interest

Compound Name: **Magnyl**

Cat. No.: **B1194838**

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Therapeutic Target: Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR)

The primary therapeutic target of the HCG-based formulation of **Magnyl** is the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), a G protein-coupled receptor. In males, HCG mimics the action of luteinizing hormone (LH), which is naturally produced by the pituitary gland.^{[1][2][3]} The binding of HCG to LHCGR on the Leydig cells of the testes stimulates the production and release of testosterone.^{[1][4]} This mechanism is particularly relevant for individuals who have experienced suppression of endogenous testosterone production due to the use of anabolic-androgenic steroids (AAS).^{[2][4]} By activating the LHCGR, **Magnyl** aims to restore testicular function and testosterone levels.^{[1][2]}

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Human Chorionic Gonadotropin.

Table 1: Pharmacokinetic Parameters of Human Chorionic Gonadotropin (hCG)

Parameter	Value	Conditions	Reference
Half-life ($t_{1/2}$)	~30 hours	Single subcutaneous or intramuscular injection	[3]
Time to Peak Concentration (Tmax)	12-24 hours	Single subcutaneous injection of 125 µg recombinant hCG	[5]

| Peak Testosterone Concentration | 72-96 hours post-administration | Following HCG administration | [3] |

Table 2: Hormonal Recovery in Post-Cycle Therapy (PCT) with Clomiphene and hCG

Parameter	No Treatment	Clomiphene Monotherapy	Clomiphene + hCG	Reference
Normozoospermia at 12 months	58.6%	69.2%	87.5%	[6]

| Testicular Volume Increase ($\geq 20\%$) | 6.9% | N/A | 70.8% | [6] |

Experimental Protocols

Protocol 1: Evaluation of Hormonal Recovery in Post-Cycle Therapy

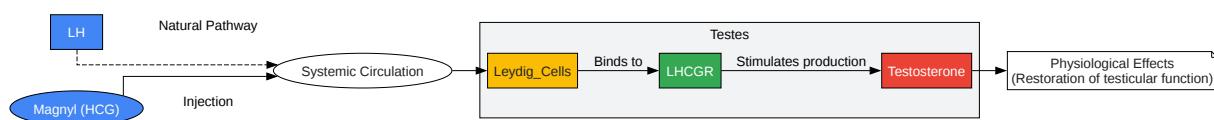
This protocol outlines a study to assess the efficacy of HCG in restoring hormonal balance after a cycle of anabolic-androgenic steroids.

- Subject Recruitment: Recruit male subjects who have recently completed a cycle of AAS and exhibit symptoms of hypogonadism.
- Baseline Assessment: Collect baseline data including serum levels of total testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol. Conduct a

semen analysis to assess sperm count and motility.

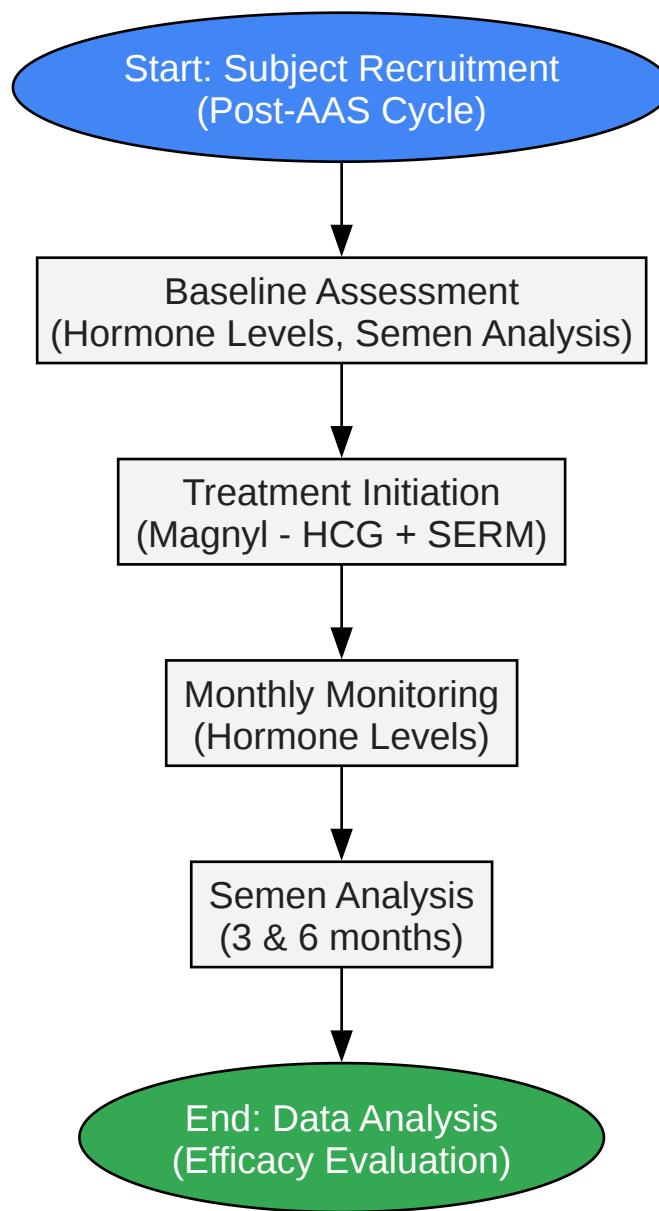
- Treatment Protocol: Administer HCG at a dose of 1500 IU subcutaneously three times a week, in combination with an oral selective estrogen receptor modulator (SERM) like clomiphene citrate (25 mg/day).[6]
- Monitoring: Monitor serum hormone levels every 4 weeks throughout the treatment period. Repeat semen analysis at 3 and 6 months.
- Data Analysis: Compare the hormonal and seminal parameters at different time points with the baseline values to evaluate the effectiveness of the therapy.

Visualizations



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HCG signaling pathway in Leydig cells.



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Experimental workflow for a Post-Cycle Therapy clinical trial.

Magnyl (Acetylsalicylic Acid Formulation)

Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic targets of the acetylsalicylic acid (ASA)-based formulation of **Magnyl** are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.^{[3][4]} Aspirin acts as an irreversible inhibitor of these enzymes by acetylating a serine residue in their active site.^[3] The inhibition of COX-1 in platelets is crucial for its antiplatelet effect.^[3] COX-1 is responsible

for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[\[3\]](#) By irreversibly inhibiting platelet COX-1, **Magnyl** reduces TXA2 production for the entire lifespan of the platelet, thereby decreasing the risk of thrombus formation.[\[3\]](#)

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Acetylsalicylic Acid.

Table 3: Pharmacokinetic Parameters of Acetylsalicylic Acid (500 mg oral dose)

Formulation	Tmax (min)	Cmax ($\mu\text{g}/\text{mL}$)	AUC ($\mu\text{g}\cdot\text{h}/\text{mL}$)	Reference
Plain Tablet	45	4.4	10.3	[7]

| Micronized Tablet | 17.5 | 13.8 | 9.9 |[\[7\]](#) |

Table 4: Inhibitory Potency of Aspirin on COX Enzymes

Enzyme	IC50 (μM)	Reference
COX-1	~3.5	[8]

| COX-2 | ~30 |[\[8\]](#) |

Experimental Protocols

Protocol 2: Platelet Aggregation Assay

This protocol describes the use of light transmittance aggregometry (LTA) to assess the effect of **Magnyl** on platelet function.

- Sample Preparation: Collect whole blood from subjects into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

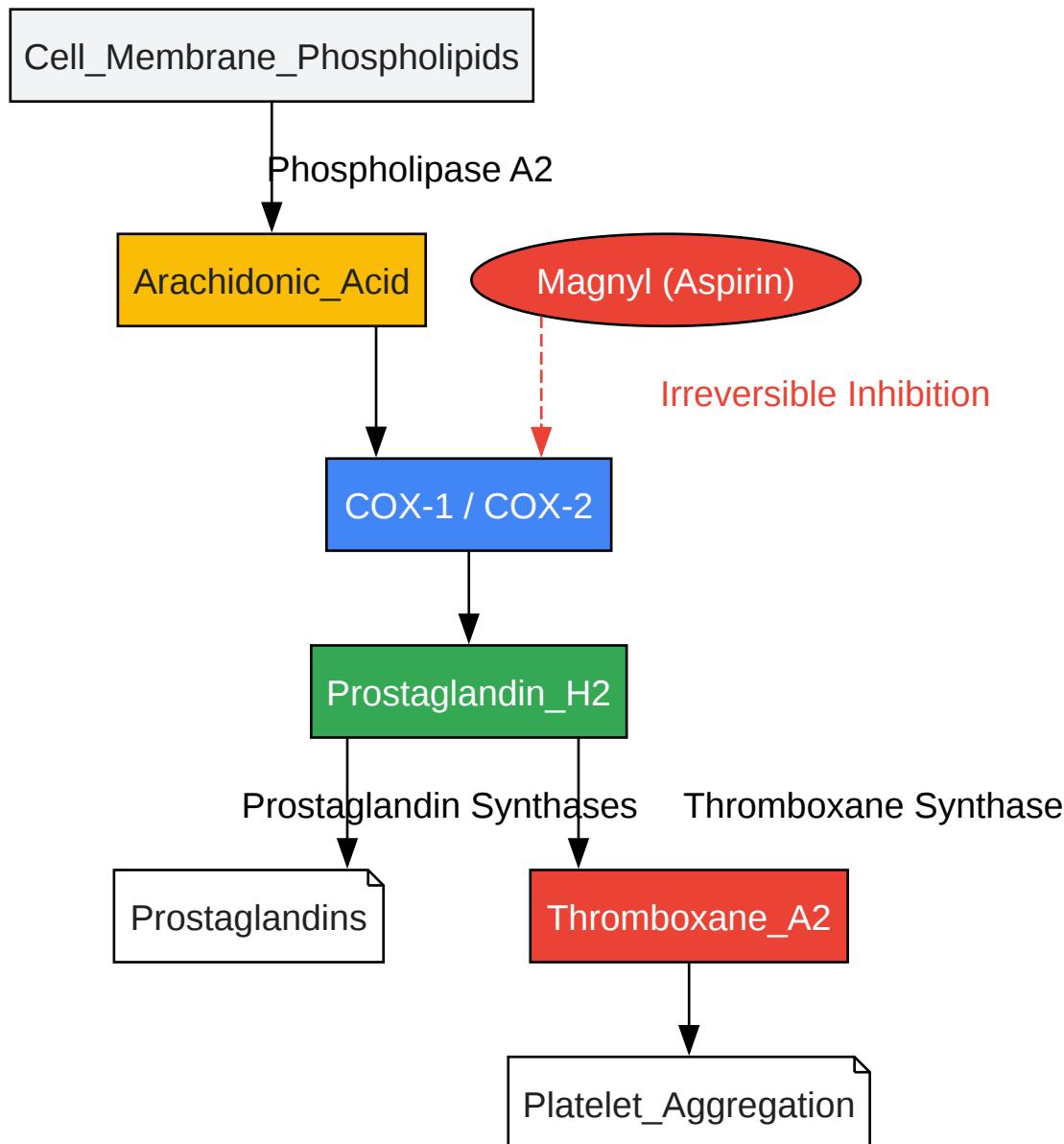
- Aggregation Measurement: Place a cuvette with PRP into an aggregometer and establish a baseline reading. Add a platelet agonist, such as arachidonic acid (1 mM) or collagen (2 µg/mL), to induce aggregation.[9]
- Data Recording: The aggregometer measures the change in light transmittance as platelets aggregate. The extent of aggregation is recorded over a set period (e.g., 5-10 minutes).
- Data Analysis: Compare the aggregation curves of samples from subjects treated with **Magnyl** to those from untreated subjects to determine the inhibitory effect of the drug.

Protocol 3: Thromboxane B2 (TXB2) Measurement by ELISA

This protocol outlines the quantification of TXB2, a stable metabolite of TXA2, in plasma or serum using a competitive enzyme-linked immunosorbent assay (ELISA).

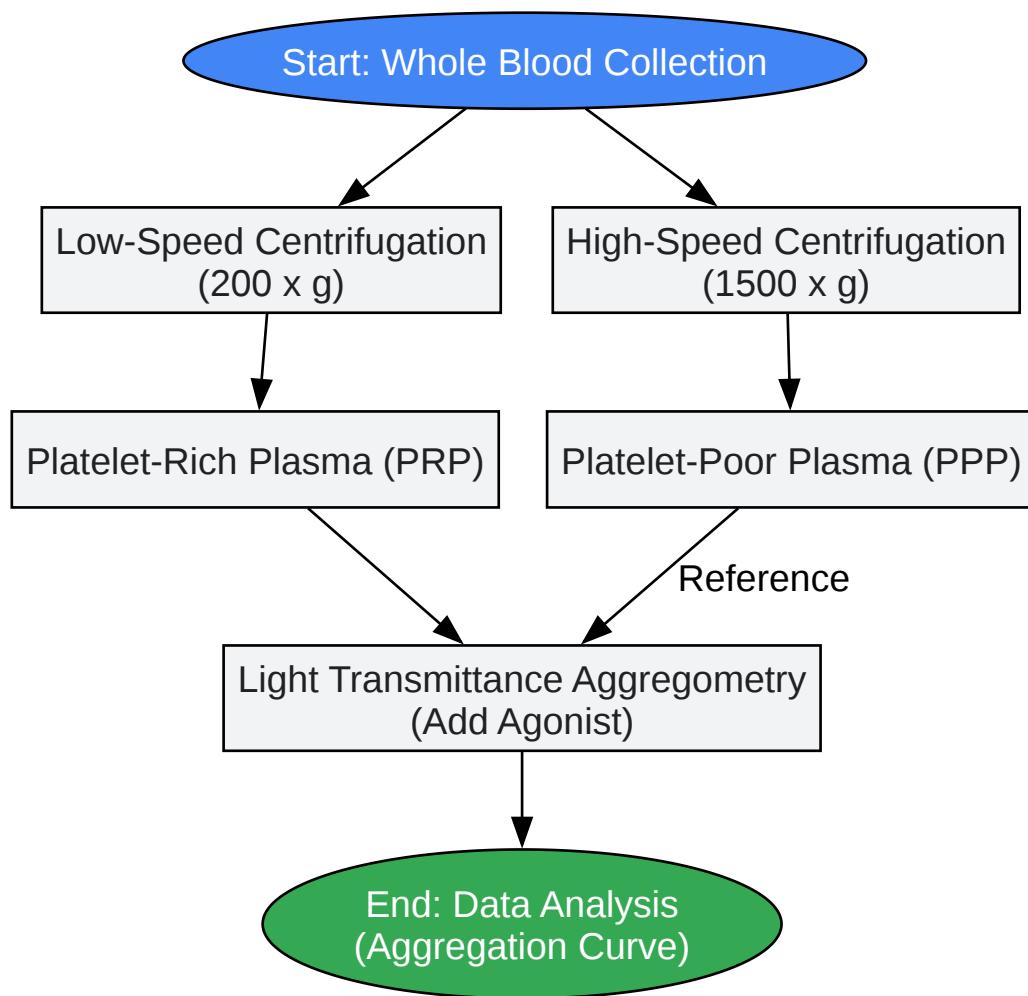
- Sample Collection: Collect blood samples and prepare plasma or serum. Store samples at -80°C until analysis.
- Assay Procedure:
 - Add standards and samples to the wells of a microplate pre-coated with an anti-TXB2 antibody.
 - Add a fixed amount of HRP-labeled TXB2 to each well. This will compete with the TXB2 in the sample for binding to the antibody.
 - Incubate the plate, then wash to remove unbound reagents.
 - Add a substrate solution that reacts with the HRP to produce a colorimetric signal.
 - Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[10] [11]
- Data Analysis: The intensity of the color is inversely proportional to the concentration of TXB2 in the sample. Calculate the TXB2 concentration by comparing the sample absorbance to a standard curve.

Visualizations



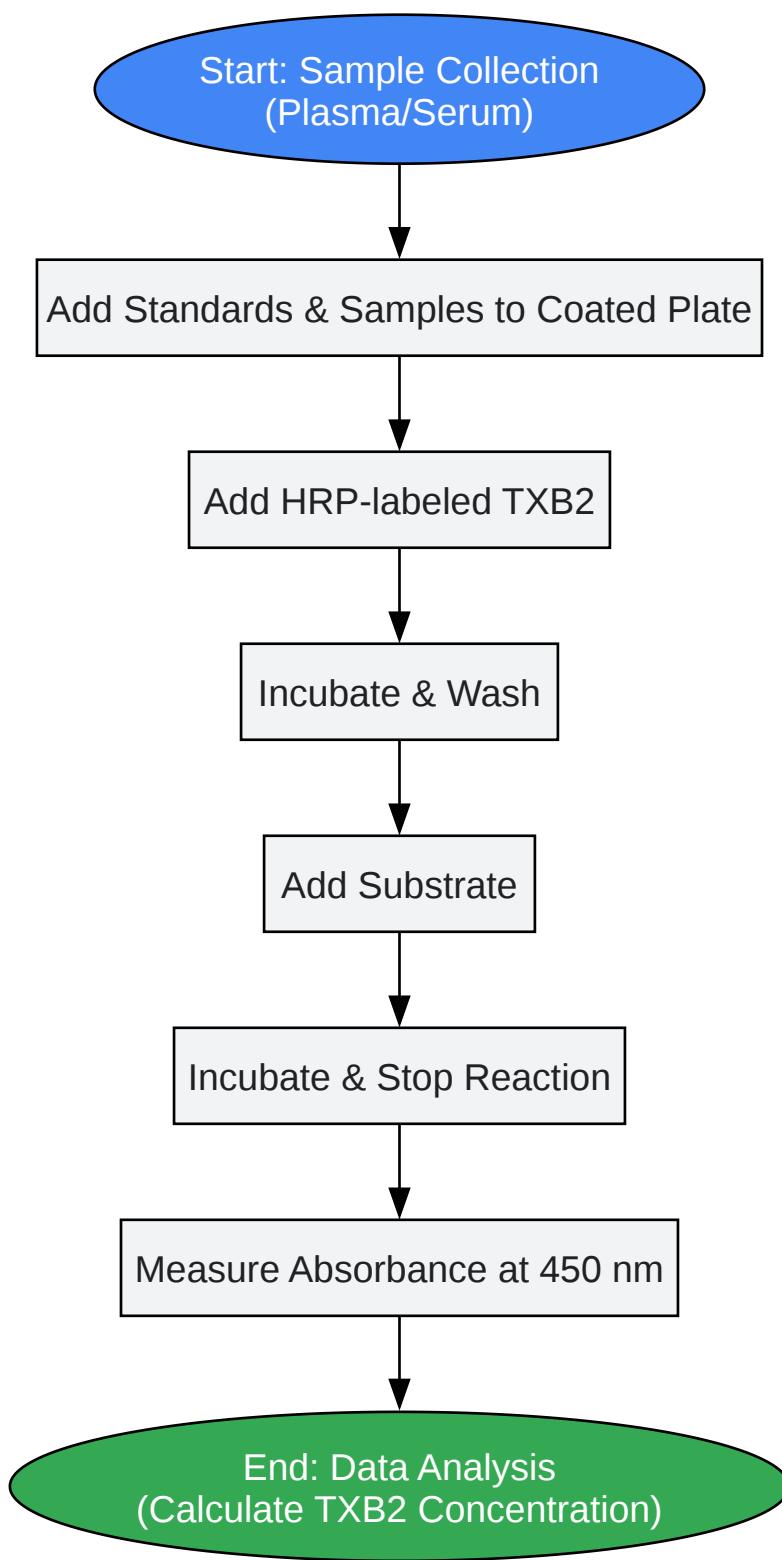
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Inhibition of the Cyclooxygenase pathway by Aspirin.



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Workflow for a Platelet Aggregation Assay.



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Workflow for a Thromboxane B2 ELISA.

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